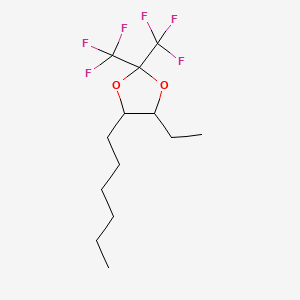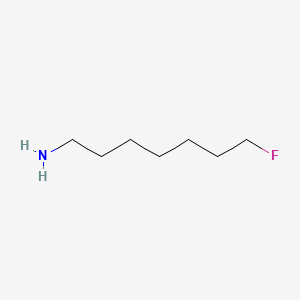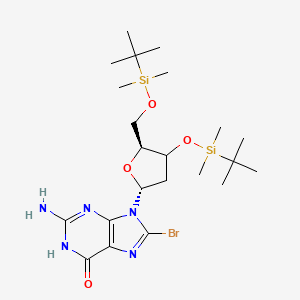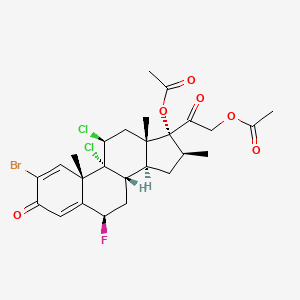
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the propan-2-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 4-methoxyphenyl-2-nitropropene.
Reduction: The nitro group in 4-methoxyphenyl-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines.
Applications De Recherche Scientifique
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(4-hydroxyphenyl)propan-2-amine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride: Similar structure but with a chloro group instead of a methoxy group.
(2S)-1-(4-methylphenyl)propan-2-amine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interaction with biological targets
Propriétés
Numéro CAS |
50505-81-2 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(2S)-1-(4-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H/t8-;/m0./s1 |
Clé InChI |
VSHZXOLHFRVZND-QRPNPIFTSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)OC)N.Cl |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



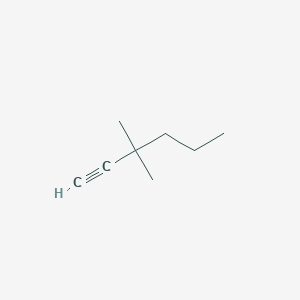

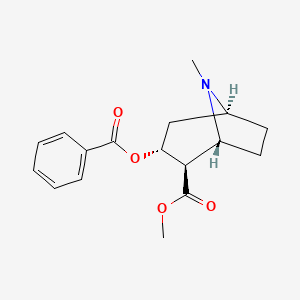
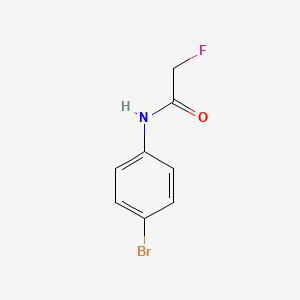
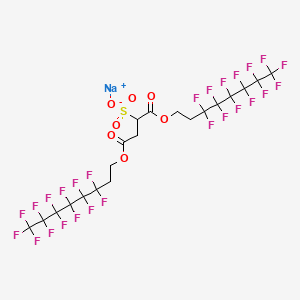

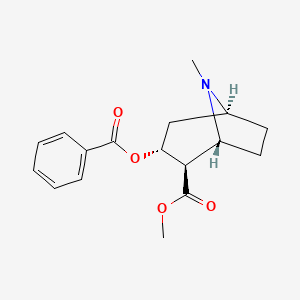
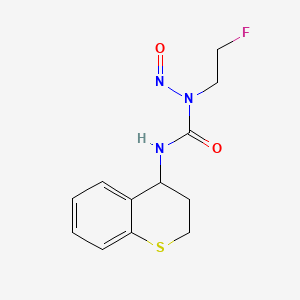
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
